6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride
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Overview
Description
6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and fine chemicals . The presence of the methoxy group and the carboxylic acid moiety in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methoxyquinoline.
Reduction: The quinoline is reduced to 1,2,3,4-tetrahydroquinoline using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Carboxylation: The tetrahydroquinoline is then carboxylated at the 4-position using carbon dioxide (CO2) under high pressure and temperature conditions.
Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reduction step, and high-pressure reactors are employed for the carboxylation process to achieve higher yields.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Employed in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
- 6-hydroxy-1,2,3,4-tetrahydroquinoline
- 5-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Uniqueness
6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is unique due to the presence of both the methoxy group and the carboxylic acid moiety in its structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2751621-05-1 |
---|---|
Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
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